molecular formula C8H7FN2O3 B3130821 N-(3-fluoro-4-nitrophenyl)acetamide CAS No. 345-30-2

N-(3-fluoro-4-nitrophenyl)acetamide

Cat. No. B3130821
CAS RN: 345-30-2
M. Wt: 198.15 g/mol
InChI Key: SIJMRGBYPYIMDJ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-nitrophenyl)acetamide is a chemical compound with the CAS Number: 345-30-2 . It has a molecular weight of 198.15 and its molecular formula is C8H7FN2O3 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of Ac2O under room temperature for 24 hours . This is followed by the use of 2-chloroacetyl chloride, Et3N, DCM, from 0 °C to room temperature for 20 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12) . The InChI key is SIJMRGBYPYIMDJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The asymmetric and symmetrical stretches related to the NO2 group of this compound showed absorption values in the region of 1529 cm−1 and 1332–1338 cm−1, respectively .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Solvatochromism Studies

N-(4-Methyl-2-nitrophenyl)acetamide, a related compound to N-(3-fluoro-4-nitrophenyl)acetamide, demonstrates significant solvatochromic properties. These properties are influenced by factors like temperature, phase state, and the medium's protophilic properties. The study of such molecules, which form complexes with protophilic solvents stabilized by bifurcate hydrogen bonds, is essential in understanding solvation phenomena in various chemical processes (Krivoruchka et al., 2004).

Catalytic Hydrogenation in Green Synthesis

The compound N-(3-Amino-4-methoxyphenyl)acetamide, closely related to this compound, is utilized in the green synthesis of azo disperse dyes. It is produced through the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide. This process highlights the importance of such compounds in environmentally friendly chemical manufacturing (Zhang Qun-feng, 2008).

Synthesis of Pharmaceuticals

This compound derivatives play a critical role in the synthesis of pharmaceutical compounds. For instance, the synthesis of retigabine, an anticonvulsant drug, involves intermediate compounds related to this compound. This process underlines the compound's utility in creating complex pharmaceuticals (Wang We, 2014).

Antibacterial Agent Synthesis

Compounds like this compound are crucial in synthesizing new antibacterial agents. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against various bacteria such as Bacillus subtilis and Staphylococcus aureus. These findings are pivotal in the development of new antibiotics and antibacterial drugs (Alharbi & Alshammari, 2019).

Safety and Hazards

The safety information for N-(3-fluoro-4-nitrophenyl)acetamide includes the following hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

Future Directions

The potential of N-(3-fluoro-4-nitrophenyl)acetamide against Klebsiella pneumoniae has been investigated . The substance has shown good potential against K. pneumoniae and the presence of the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule . In addition, the substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use .

properties

IUPAC Name

N-(3-fluoro-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJMRGBYPYIMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293967
Record name N-(3-Fluoro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

345-30-2
Record name N-(3-Fluoro-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluoro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Added 3′-fluoroacetanilide (3.06 g, 20 mmol) cautiously to concentrated sulfuric acid (6 mL) at 5° C. To the resulting solution, added fuming nitric acid (1.05 mL, 25 mmol) dropwise while maintaining temperature at 5–10° C. After 30 min, added ice (50 g), later diluted with water (100 mL) and extracted with EtOAc (2×100 mL). The combined organic layers were washed with saturated NaHCO3 and brine, dried over anhydrous Na2SO4 and concentrated to give the crude product (4.0 g) as a mixture of isomers (1:1.4 ratio of 4′-nitro/2′-nitro). The desired isomer, 3′-flouro-4′-nitroacetanilide, was isolated by flash chromatography (DCM-5% MeOH/DCM) in low yield (1.2 g, 30%) as a yellow solid. 1H-NMR (CDCl3): δ 8.08 (1H, app t), 7.82 (1H, dd), 7.41 (1H, br s), 7.21 (1H, m), 2.25 (3H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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